7-acetyl-10-bromo-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide
Description
7-acetyl-10-bromo-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide is a complex organic compound with a unique structure that includes a bromine atom, an ethylsulfanyl group, and a phenyl group
Properties
Molecular Formula |
C20H17BrN4O2S |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
1-(10-bromo-3-ethylsulfanyl-6-phenyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C20H17BrN4O2S/c1-3-28-20-22-18-17(23-24-20)15-11-14(21)9-10-16(15)25(12(2)26)19(27-18)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3 |
InChI Key |
ATMQZVAYRJKTGT-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=C(C=CC(=C3)Br)N(C(O2)C4=CC=CC=C4)C(=O)C)N=N1 |
Canonical SMILES |
CCSC1=NC2=C(C3=C(C=CC(=C3)Br)N(C(O2)C4=CC=CC=C4)C(=O)C)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-10-bromo-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazino Core: This involves the cyclization of appropriate precursors under controlled conditions to form the triazino ring.
Introduction of the Bromine Atom: Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the desired position.
Attachment of the Ethylsulfanyl Group: This step involves the substitution of a suitable leaving group with an ethylsulfanyl group using reagents like ethanethiol.
Formation of the Benzoxazepine Ring: This is achieved through a series of cyclization reactions involving the appropriate intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-acetyl-10-bromo-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
7-acetyl-10-bromo-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-acetyl-10-bromo-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of certain genes involved in disease processes.
Comparison with Similar Compounds
7-acetyl-10-bromo-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide can be compared with other similar compounds, such as:
1-[10-bromo-3-(ethylsulfanyl)-6-(1-naphthyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone: Similar structure but with a naphthyl group instead of a phenyl group.
1-[10-bromo-3-(ethylsulfanyl)-6-(2-thienyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone: Contains a thienyl group instead of a phenyl group.
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